Allicin (diallylthiosulfinate) is a volatile organosulfur compound renowned for its distinct pungent odor, which becomes noticeable upon the crushing of garlic (Allium sativum L.) cloves. [ [] ] This compound is not naturally present within intact garlic cloves but arises from the enzymatic conversion of alliin (S-allyl-L-cysteine sulfoxide) by the enzyme alliinase. [ [], [] ] This reaction occurs only when the garlic clove's physical structure is disrupted, bringing the spatially separated alliin and alliinase into contact.
Allicin is classified as a thiosulfinate, a group of organosulfur compounds characterized by the presence of a sulfinyl (–S(O)–) functional group bonded to two organyl groups, in this case, allyl groups. [ [] ] This compound plays a crucial role in garlic's defense mechanism against pests and microbes. [ [] ] In the realm of scientific research, allicin has garnered significant attention for its wide-ranging biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] These diverse properties have made allicin a focal point in investigations exploring its potential therapeutic applications.
Allicin synthesis can be achieved through several methods. The most common method utilizes the enzymatic conversion of alliin to allicin. [ [], [], [] ] This method involves reacting synthetically prepared alliin with purified alliinase, an enzyme naturally found in garlic. [ [] ] Another method involves the oxidation of diallyl disulfide using hydrogen peroxide (H2O2) and formic acid as a catalyst. [ [] ]
Being a thiosulfinate, allicin is highly reactive, especially towards thiol-containing compounds. [ [], [] ] Its primary reaction involves the oxidation of thiol (-SH) groups present in molecules like glutathione and cysteine residues in proteins, forming disulfide bonds (-S-S-). This reaction is thought to be the primary mechanism by which allicin exerts its biological effects, as it can disrupt the function of essential enzymes and proteins within target cells. [ [], [] ]
Allicin's mechanism of action is primarily attributed to its reactivity towards thiol groups. [ [], [] ] By oxidizing thiol groups in essential enzymes and proteins, allicin disrupts crucial cellular processes, leading to a wide range of effects. For example, in bacteria, allicin inhibits RNA, DNA, and protein synthesis by targeting thiol-containing enzymes involved in these processes. [ [] ] In cancer cells, allicin induces apoptosis, possibly by disrupting the redox balance and activating signaling pathways involved in programmed cell death. [ [], [] ] Additionally, allicin's antioxidant properties contribute to its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress, which plays a role in various pathological conditions. [ [], [], [] ]
Allicin is a volatile, oily liquid at room temperature and possesses a strong, pungent odor characteristic of crushed garlic. [ [] ] It is relatively unstable and degrades rapidly, particularly in the presence of heat, light, and alkaline conditions. [ [], [] ] Allicin is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether. [ [], [] ] Its instability and pungent odor have presented challenges in its formulation and delivery for therapeutic applications.
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